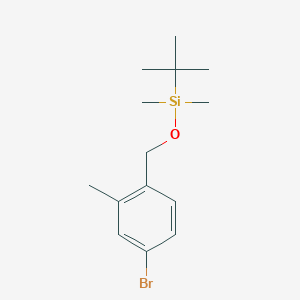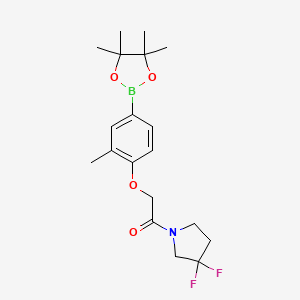
(4-Bromo-2-methylbenzyloxy)(tert-butyl)dimethylsilane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-Bromo-2-methylbenzyloxy)(tert-butyl)dimethylsilane: is an organosilicon compound that features a brominated aromatic ring and a tert-butyl-dimethylsilyl ether group. This compound is often used as a protecting group in organic synthesis, particularly for alcohols and phenols, due to its stability and ease of removal under mild conditions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (4-Bromo-2-methylbenzyloxy)(tert-butyl)dimethylsilane typically involves the reaction of 4-bromo-2-methylphenol with tert-butyl-dimethylsilyl chloride in the presence of a base such as imidazole or triethylamine. The reaction is usually carried out in an aprotic solvent like dichloromethane or tetrahydrofuran at room temperature. The general reaction scheme is as follows:
4-Bromo-2-methylphenol+tert-butyl-dimethylsilyl chlorideBasethis compound
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity, often involving continuous flow reactors and automated systems to control temperature, pressure, and reactant feed rates.
Analyse Chemischer Reaktionen
Types of Reactions:
Substitution Reactions:
Oxidation Reactions: The methyl group on the aromatic ring can be oxidized to form a carboxylic acid or other oxidized derivatives.
Deprotection Reactions: The tert-butyl-dimethylsilyl group can be removed under acidic or fluoride ion conditions to regenerate the free phenol.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium methoxide, potassium tert-butoxide, or other strong nucleophiles in polar aprotic solvents.
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Deprotection: Tetra-n-butylammonium fluoride (TBAF) in tetrahydrofuran or acidic conditions using hydrochloric acid.
Major Products:
Substitution: Various substituted aromatic compounds depending on the nucleophile used.
Oxidation: Carboxylic acids or aldehydes.
Deprotection: 4-Bromo-2-methylphenol.
Wissenschaftliche Forschungsanwendungen
Chemistry:
- Used as a protecting group for alcohols and phenols in multi-step organic synthesis.
- Intermediate in the synthesis of more complex organosilicon compounds.
Biology and Medicine:
- Potential use in the development of pharmaceuticals where protection of hydroxyl groups is required during synthesis.
Industry:
- Utilized in the production of specialty chemicals and materials where selective protection and deprotection of functional groups are necessary.
Wirkmechanismus
The primary mechanism of action for (4-Bromo-2-methylbenzyloxy)(tert-butyl)dimethylsilane involves its role as a protecting group. The tert-butyl-dimethylsilyl group forms a stable ether linkage with hydroxyl groups, preventing unwanted reactions during subsequent synthetic steps. The protecting group can be selectively removed under mild conditions, allowing for the regeneration of the free hydroxyl group.
Vergleich Mit ähnlichen Verbindungen
- (4-Bromophenoxy)(tert-butyl)dimethylsilane
- (4-Methylbenzyloxy)(tert-butyl)dimethylsilane
- (4-Chloro-2-methylbenzyloxy)(tert-butyl)dimethylsilane
Uniqueness:
- The presence of both a bromine atom and a methyl group on the aromatic ring provides unique reactivity patterns compared to other similar compounds.
- The combination of these substituents allows for selective functionalization and protection strategies in complex organic synthesis.
Eigenschaften
IUPAC Name |
(4-bromo-2-methylphenyl)methoxy-tert-butyl-dimethylsilane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23BrOSi/c1-11-9-13(15)8-7-12(11)10-16-17(5,6)14(2,3)4/h7-9H,10H2,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNUOGCWPLXVEFM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)CO[Si](C)(C)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23BrOSi |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![4-(Cyclopropylmethyl)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B8171292.png)


dimethylsilane](/img/structure/B8171324.png)


